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Compound of Interest

Compound Name: 4-(1H-Imidazol-4-yl)benzoic Acid

Cat. No.: B086458

In the landscape of modern chemical research, molecules that offer multiple points for synthetic
elaboration are of paramount importance. 4-(1H-Imidazol-4-yl)benzoic acid (CAS: 13569-97-
6) stands out as a molecule of significant strategic value for both pharmaceutical and materials
science applications.[1] This compound uniquely marries the nucleophilic and coordinating
properties of an imidazole ring with the classic reactivity of a carboxylic acid. This duality allows
it to serve as a versatile scaffold and a foundational building block for a diverse array of more
complex molecular architectures.

This guide provides an in-depth exploration of the chemical properties, synthesis, and key
applications of 4-(1H-Imidazol-4-yl)benzoic acid, offering field-proven insights for
researchers, chemists, and drug development professionals. We will delve into its structural
characteristics, reactivity profile, and its role in the development of novel therapeutics and
advanced materials.

Physicochemical and Structural Properties

The key to harnessing the utility of 4-(1H-Imidazol-4-yl)benzoic acid lies in a thorough
understanding of its fundamental physicochemical properties. These properties are a direct
consequence of the electronic interplay between the electron-donating imidazole ring and the
electron-withdrawing carboxylic acid group.
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Property Value Source(s)
CAS Number 13569-97-6 [1]
Molecular Formula C10HsN20:2 [1]
Molecular Weight 188.19 g/mol [1]

Data not available for 4-yl
] ] isomer. For comparison, the 1-
Melting Point _ (2]
yl isomer decomposes at ~305

°C.

Data not available for 4-yl
_ isomer. For comparison, the 2-
pKa (Predicted) ) . [3]
yl isomer has a predicted pKa

of 3.36 (carboxylic acid).

Storage 2-8°C [1]

Expert Insights on Physicochemical Properties:

» Acidity and Basicity (pKa): The molecule is amphoteric. The carboxylic acid proton is
expected to have a pKa value slightly different from benzoic acid's ~4.2, influenced by the
electronic nature of the imidazole substituent. The imidazole ring possesses two nitrogen
atoms: the pyrrole-like nitrogen (N-1) is non-basic, while the pyridine-like nitrogen (N-3) is
basic, with an expected pKa around 6-7. This dual pKa is critical for its use in forming
coordination complexes and for its pharmacokinetic profile in drug design.

o Solubility: While specific quantitative data is scarce, its structure suggests poor solubility in
non-polar solvents and water at neutral pH. It is expected to be soluble in polar organic
solvents like DMSO and DMF, and in aqueous solutions at high or low pH due to salt
formation. For the related 1-yl isomer, it is known to be soluble in water, which suggests the
4-yl isomer may also exhibit some water solubility.[4]

 Structural Conformation: In the solid state, significant intermolecular hydrogen bonding is
expected between the carboxylic acid's hydroxyl group and the basic nitrogen of the
imidazole ring of a neighboring molecule. Crystal structure analysis of the related 1-yl isomer
reveals that the imidazole and benzene rings are not coplanar, forming a dihedral angle of
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14.5°.[5][6] A similar twisted conformation is likely for the 4-yl isomer, which impacts its
packing in crystals and its binding geometry in biological receptors or MOF structures.

Synthesis and Structural Validation

While 4-(1H-Imidazol-4-yl)benzoic acid is commercially available, understanding its synthesis
is crucial for derivatization and scale-up. A definitive, published protocol for this specific isomer
is not readily available; therefore, we present a plausible and robust synthetic strategy based
on established imidazole synthesis methodologies.

Proposed Synthetic Workflow: A Representative
Protocol

The synthesis of a 4-substituted imidazole can be achieved through various condensation
reactions. A highly plausible route starts from 4-formylbenzoic acid, utilizing a modified
Radziszewski reaction. This approach offers the advantage of readily available starting
materials.
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Caption: Plausible synthesis and validation workflow for 4-(1H-Imidazol-4-yl)benzoic acid.

Detailed Experimental Protocol (Representative):

+ Reaction Setup: To a solution of 4-formylbenzoic acid (1 equivalent) in a suitable solvent

such as aqueous ethanol, add an excess of an ammonia source (e.g., ammonium acetate,
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~3-4 equivalents).

o Reagent Addition: While stirring at room temperature, slowly add an aqueous solution of
glyoxal (40% wt, ~1.1 equivalents).

o Reaction Execution: Heat the mixture to a gentle reflux (e.g., 80-90 °C) and maintain for 12-
24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality:
The heat provides the necessary activation energy for the multi-step condensation reaction
that forms the imidazole ring.

o Workup: After cooling to room temperature, adjust the pH of the mixture to be slightly acidic
(pH 5-6) with a dilute acid (e.g., 1M HCI). This will protonate the basic imidazole nitrogen and
neutralize any excess base, but keep the carboxylic acid largely protonated to encourage
precipitation.

« |solation: The product may precipitate upon cooling or pH adjustment. Collect the crude solid
by vacuum filtration. Wash the solid with cold water and then a minimal amount of a non-
polar solvent like diethyl ether to remove organic impurities.

« Purification: Purify the crude solid by recrystallization. A solvent system like ethanol/water or
DMF/water is a logical choice. Dissolve the solid in the minimum amount of hot solvent and
allow it to cool slowly to form pure crystals.

Structural Validation by Spectroscopic Methods

Confirming the identity and purity of the synthesized compound is a critical, self-validating step.

e 1H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming
the 4-yl substitution pattern.

o Benzoic Acid Protons: The protons on the benzene ring are expected to show a
characteristic AA'BB’ splitting pattern, appearing as two distinct doublets in the aromatic
region (~7.8-8.2 ppm), each integrating to 2H. This symmetry is a key differentiator from
the more complex splitting seen in 2-yl or 3-yl isomers.

o Imidazole Protons: Two singlets (or narrow doublets with small coupling) are expected for
the C2-H and C5-H protons of the imidazole ring, likely in the range of ~7.5-8.0 ppm.
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o Labile Protons: A broad singlet for the carboxylic acid proton (COOH) will appear far
downfield (>12 ppm), and another for the imidazole N-H proton. Both may be
exchangeable with D20.

e 13C NMR Spectroscopy: The proton-decoupled 3C NMR will show the expected number of
carbon signals. Key signals include the carbonyl carbon (~167 ppm), the four distinct
aromatic carbons of the benzene ring, and the three carbons of the imidazole ring.

« Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional
groups: a very broad O-H stretch from ~2500-3300 cm~1 (characteristic of a carboxylic acid
dimer), a sharp C=0 stretch around 1700 cm~1, and C=N/C=C stretching bands in the 1450-
1600 cm~1 region.

e Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the
molecular weight, showing a prominent ion at m/z 189.19 [M+H]* or 187.17 [M-H]~.

Chemical Reactivity: A Tale of Two Moieties

The synthetic versatility of 4-(1H-Imidazol-4-yl)benzoic acid stems from its two distinct
reactive centers. This allows for orthogonal chemical modifications, where one group can be
reacted selectively while the other remains protected or unreactive.

Caption: Dual reactivity pathways of 4-(1H-Imidazol-4-yl)benzoic acid.

o Reactions at the Carboxylic Acid: The -COOH group undergoes typical reactions of aromatic
carboxylic acids.

o Amide Coupling: This is arguably the most important reaction in drug development. The
carboxylic acid can be activated with coupling reagents (e.g., HATU, HOBt/EDC) and
reacted with a wide variety of primary or secondary amines to generate a library of amide
derivatives.[7]

o Esterification: Standard Fischer esterification (refluxing with an alcohol under acidic
catalysis) or reaction with an alkyl halide under basic conditions yields the corresponding
esters.

» Reactions at the Imidazole Ring: The imidazole ring offers two key modes of reactivity.
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o Coordination Chemistry (Lewis Base): The pyridine-like nitrogen (N-3) is a potent Lewis
base and readily coordinates to metal ions. This property is extensively exploited in
materials science for the synthesis of Metal-Organic Frameworks (MOFs).[1]

o N-Alkylation/N-Arylation: The pyrrole-like nitrogen (N-1) can be deprotonated with a
suitable base and subsequently alkylated or arylated, allowing for further structural
diversification.

Applications in Research and Development
Pharmaceutical Intermediate and Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, found in numerous approved
drugs. The 4-(imidazol-4-yl) motif is particularly significant as a key pharmacophore for
histamine receptor antagonists.[1]

¢ Histamine Receptor Antagonists: Histamine receptors are crucial drug targets. H2 receptors
mediate gastric acid secretion, while H3 receptors are primarily found in the central nervous
system and regulate neurotransmitter release.[8] While the parent compound is an
intermediate, its core structure is found in potent antagonists. For example, novel and potent
histamine H3 receptor antagonists have been developed based on a 4-[(1H-imidazol-4-
yl)methyl]piperidine scaffold.[9] In these molecules, the 4-(imidazol-4-yl) group acts as the
crucial histamine-mimicking element that anchors the ligand in the receptor's binding pocket.
The benzoic acid functionality of our title compound provides a convenient handle to build
out the rest of the pharmacophore through amide coupling.

H3 Antagonist Pharmacophore

4-(1H-Imidazol-4-yl) Moiety Connects to Linker Connects to Lipophilic Tail
(Histamine Mimic) (e.g., methyl-piperidine) (e.g., Substituted Aniline Amide)

Click to download full resolution via product page

Caption: Key pharmacophoric elements of an H3 receptor antagonist.[9]
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e Enzyme Inhibitors and Other Therapeutics: The scaffold's ability to form hydrogen bonds and
coordinate to metal ions (like zinc in metalloenzymes) makes it an attractive starting point for
designing various enzyme inhibitors and other potential therapeutics.[1]

Linker for Metal-Organic Frameworks (MOFs)

In materials science, 4-(1H-Imidazol-4-yl)benzoic acid serves as an excellent rigid, linear
organic linker for the construction of MOFs. The carboxylate end coordinates to one metal
center, while the imidazole nitrogen coordinates to another, allowing for the formation of robust,
porous, three-dimensional networks.

A notable study describes the synthesis of eleven new coordination polymers using this ligand
with various metal ions like Cu(ll), Cd(ll), Zn(ll), and Co(Il).[10] The precise structure of the
resulting MOF could be controlled by reaction conditions, leading to materials with diverse
topologies and properties relevant to:

o Gas Storage and Separation: The defined pore sizes and chemical nature of the MOF
interior can be tailored for selective adsorption of gases.

e Luminescence and Sensing: The incorporation of the ligand into a framework can lead to
fluorescent materials that can be used as chemical sensors.

» Heterogeneous Catalysis: The ordered metal sites and functional groups within the MOF can
act as active sites for catalysis.[1]

Safety and Handling

e General Handling: Handle in accordance with good industrial hygiene and safety practices.
Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid dust
formation.

e Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[11]

» Storage: Store in a tightly closed container in a dry, cool place (2-8°C).[1]

Conclusion
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4-(1H-Imidazol-4-yl)benzoic acid is a deceptively simple molecule with a rich and complex
chemical personality. Its bifunctional nature, combining the reactivity of a carboxylic acid with
the versatile coordinating and hydrogen-bonding capabilities of an imidazole ring, makes it an
invaluable tool for chemists. From the rational design of potent drug candidates like histamine
H3 receptor antagonists to the bottom-up construction of advanced porous materials, this
compound serves as a testament to the power of strategic molecular design. As research
continues to push the boundaries of medicine and material science, the demand for such
versatile and well-characterized chemical building blocks will undoubtedly continue to grow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b086458?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

